molecular formula C9H19NO B13587420 2-(Isopropoxymethyl)piperidine

2-(Isopropoxymethyl)piperidine

Cat. No.: B13587420
M. Wt: 157.25 g/mol
InChI Key: QFJKETVFKAFLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropoxymethyl)piperidine is a high-purity chemical building block offered for research and development purposes. This compound is part of the piperidine family, a class of structures highly valued in medicinal chemistry and organic synthesis. Piperidine derivatives are frequently utilized as key precursors and intermediates in the development of active pharmaceutical ingredients (APIs) and other complex molecules. Disclaimer for Research Use: This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use. Given that specific data on this exact compound is not publicly available in the searched sources, researchers are typically advised to consider its potential applications based on its structural features. The isopropoxymethyl side chain may influence the compound's lipophilicity and steric properties, which can be critical in modulating the bioavailability and binding affinity of target molecules. Please consult specific scientific literature or conduct your own analytical characterization for definitive information on properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

QFJKETVFKAFLTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCCN1

Origin of Product

United States

Synthesis and Elaboration of 2 Isopropoxymethyl Piperidine

The synthesis of 2-(Isopropoxymethyl)piperidine can be logically approached through established methods of piperidine (B6355638) derivatization. A plausible and efficient synthetic route would involve a two-step process starting from a readily available precursor.

A likely synthetic pathway commences with the reduction of a commercially available starting material, such as a pyridine-2-carboxaldehyde or a derivative thereof, to yield 2-(hydroxymethyl)piperidine. This intermediate is a common building block in organic synthesis. nih.govgoogle.com

The subsequent and final step would be an etherification reaction. The hydroxyl group of 2-(hydroxymethyl)piperidine can be converted to its corresponding ether by reaction with an isopropylating agent. A standard Williamson ether synthesis, for instance, would involve deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). researchgate.net Alternatively, other etherification protocols could be employed.

This synthetic strategy offers a straightforward and versatile method for the preparation of this compound, allowing for variations in reaction conditions to optimize yield and purity.

Reactivity and Mechanistic Investigations of 2 Isopropoxymethyl Piperidine

Electrophilic and Nucleophilic Character Studies

The chemical nature of 2-(isopropoxymethyl)piperidine is predominantly nucleophilic, centered on the lone pair of electrons of the secondary amine nitrogen. This inherent nucleophilicity allows it to participate in a wide array of reactions.

The piperidine (B6355638) nitrogen readily engages in nucleophilic substitution and addition reactions. It can act as a nucleophile in reactions with alkyl halides, acyl chlorides, and other electrophilic species. Furthermore, piperidine is widely used as a base catalyst for condensation reactions such as the Knoevenagel condensation, where it activates carbonyl compounds. researchgate.net Studies on the reaction of piperidine with various halogenated compounds have been conducted to determine kinetic parameters, confirming its role as a potent nucleophile. figshare.com For instance, piperidine reacts with 2-chloroquinoxaline (B48734) in various solvents, with the reaction rate being influenced by the solvent's properties. researchgate.net

In reactions with aldehydes and ketones, the nucleophilic nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate can then dehydrate to form an electrophilic iminium ion. researchgate.net The iminium species is a key electrophilic intermediate that can undergo further reactions. In the absence of a proximal hydroxymethyl group and with an available α-proton, this iminium can rearrange to a more stable enamine. researchgate.net Enamines derived from piperidine are crucial intermediates in synthetic methodologies like the Stork enamine alkylation. wikipedia.org

While the parent molecule is primarily nucleophilic, its derivatives can exhibit electrophilic character. The formation of N-chloropiperidine upon treatment with calcium hypochlorite (B82951) generates an electrophilic chloramine (B81541) that can undergo further transformations like dehydrohalogenation. wikipedia.org

Ring-Opening and Ring-Closure Transformations

Transformations that involve the construction or cleavage of the piperidine ring are fundamental to its chemistry. While ring-opening of the robust piperidine core in this compound requires significant energy, specific derivatives can be induced to undergo such reactions.

Ring-opening has been observed in N-substituted piperidine derivatives under specific conditions. For example, various N-arylamino-piperidines can be converted to acyclic aminoaldehydes through a single electron transfer photooxidation process. researchgate.net This oxidative cleavage of the piperidine ring occurs under mild photooxidation conditions, demonstrating a pathway to deconstruct the heterocyclic system. researchgate.net

Conversely, ring-closure reactions are central to the synthesis of the piperidine scaffold. Numerous methods have been developed, often involving intramolecular cyclization.

Radical Cyclization : A common approach involves the radical cyclization of acyclic precursors. For instance, 7-substituted-6-aza-8-bromooct-2-enoates can undergo radical cyclization to form 2,4-disubstituted piperidines. organic-chemistry.org

Metal-Catalyzed Cyclization : Transition metals are widely used to catalyze the formation of piperidine rings. Gold(I) complexes can catalyze the intramolecular hydroamination of N-allenyl carbamates to yield vinyl piperidines. organic-chemistry.org Similarly, rhodium catalysts can effect the intramolecular hydroamination of aminopropyl-substituted vinylarenes to produce 3-arylpiperidines. organic-chemistry.org

Intramolecular Rearrangement : Substituted piperidines can be accessed through the rearrangement of smaller rings. Intramolecular 5-exo cyclization of radicals derived from 2-methyleneaziridines can lead to a ring-expanded aminyl radical, ultimately forming the piperidine structure. nih.gov

Participation in Concerted and Pericyclic Reactions

While the saturated piperidine ring itself does not directly participate in pericyclic reactions, appropriate functionalization of the ring or its substituents can enable such transformations. These reactions, which proceed through a cyclic transition state, are powerful tools for building molecular complexity.

A key strategy involves introducing unsaturation into the molecule. For example, a study on the related 2-piperidine-ethanol demonstrated that converting the side-chain alcohol to an alkene opened up pathways for concerted reactions. organic-chemistry.org This vinyl-piperidine derivative could then participate in powerful C-C bond-forming reactions, including:

Intramolecular Heck reactions

1,3-Dipolar cycloadditions

Ring-closing metathesis

These transformations highlight that the piperidine scaffold can serve as a stereochemical template to control the outcome of pericyclic reactions occurring on an appended side chain. organic-chemistry.org Additionally, photochemical methods have been used to induce [2+2] intramolecular cycloadditions in diene-containing piperidine derivatives, leading to bicyclic piperidinones that can be subsequently reduced to complex piperidines. nih.gov

Reaction Mechanisms of Key Transformations

Understanding the mechanisms by which this compound and its analogs react is crucial for controlling reaction outcomes and designing new synthetic methods.

Transition metal catalysts are instrumental in many transformations involving the piperidine scaffold.

Nickel-Catalyzed Cycloaddition : A single-step synthesis of substituted piperidines can be achieved via a Nickel-catalyzed [4+2] cycloaddition of a 3-azetidinone with an alkyne. acs.org The proposed mechanism involves several key steps:

Oxidative Coupling : The reaction initiates with the oxidative coupling of the alkyne and the ketone carbonyl of the azetidinone, forming a nickelacycle intermediate.

β-Carbon Elimination : This metallacycle undergoes a β-carbon elimination, breaking a C-C bond in the strained four-membered ring to form a seven-membered nickelacycle.

Reductive Elimination : The final step is a reductive elimination from the seven-membered intermediate, which releases the piperidine product and regenerates the active nickel catalyst. acs.org

Palladium-Catalyzed Reactions : Palladium catalysts are effective for various reactions, including the chemoselective hydrogenation of pyridine (B92270) rings to piperidines and in Suzuki-Miyaura coupling reactions followed by hydrogenation to create complex piperidine derivatives. nih.gov

Radical intermediates of piperidines can be generated and utilized in powerful synthetic transformations.

Photoredox Catalysis : A notable example is the photoredox-catalyzed α-amino C-H arylation of substituted piperidines. figshare.comnih.gov The mechanism proceeds via a radical cascade:

Radical Generation : An iridium photocatalyst, upon excitation by visible light, becomes a potent oxidant. It can abstract an electron from the piperidine nitrogen, generating a nitrogen-centered radical cation.

Deprotonation : A base in the mixture deprotonates the C-H bond adjacent (alpha) to the nitrogen, forming a neutral α-amino radical. This radical is the key intermediate for C-C bond formation.

C-H Arylation : The α-amino radical adds to an electron-deficient arene.

Epimerization : Following the arylation, a slower epimerization at the α-position can occur, leading to the thermodynamically most stable diastereomer as the major product. figshare.comnih.gov

Homolytic Cleavage : Radical reactions often rely on the homolytic cleavage of a weak bond to initiate a reaction sequence. youtube.com While the C-O bond in the isopropoxymethyl group is relatively strong, radical reactions can be initiated at other positions. The homolytic cleavage of C-O bonds in alcohols can be achieved by converting them into xanthate esters (as in the Barton-McCombie deoxygenation) or through photocatalytic methods. nsf.govnih.gov The energy required to break a bond homolytically is known as the bond dissociation energy (BDE). youtube.com High temperatures or UV radiation are often required to induce homolytic cleavage of stronger bonds. youtube.com

Table 1: Summary of Key Reaction Mechanisms Involving Piperidine Derivatives

Reaction TypeCatalyst/InitiatorKey IntermediateMechanism Summary
Ni-Catalyzed CycloadditionNickel-phosphine complexNickelacycleOxidative coupling → β-carbon elimination → Reductive elimination. acs.org
Photoredox C-H ArylationIridium photocatalyst / Visible Lightα-Amino radicalSingle Electron Transfer (SET) → Deprotonation → Radical addition → Epimerization. nih.gov
Base-Catalyzed CondensationPiperidineIminium ion / EnamineNucleophilic attack → Hemiaminal formation → Dehydration → Iminium/Enamine formation. researchgate.netresearchgate.net
Acid-Catalyzed CyclizationTriflic AcidCarbocationPrins cyclization to form a carbocation, followed by trapping with a nucleophile (Ritter reaction). wikipedia.org

Acid and base catalysis are fundamental to many reactions of this compound, primarily by modulating the reactivity of the nitrogen atom.

Base-Catalyzed Reactions : Piperidine itself is a widely used weak base catalyst. In the Knoevenagel condensation, piperidine facilitates the reaction between an aldehyde and an active methylene (B1212753) compound. acs.orgnih.gov The mechanism involves the formation of an iminium ion, which increases the electrophilicity of the carbonyl carbon, or deprotonation of the active methylene compound to form a nucleophilic enolate. Computational studies suggest that the catalytic effect of piperidine in some sequential reactions is to facilitate the final elimination step. acs.org Quantum-chemical studies on N-chloropiperidines have shown that base-induced rearrangements can proceed through various pathways, including dehydrochlorination and intramolecular substitution, with the reaction barriers being influenced by solvent effects. nih.gov

Acid-Catalyzed Reactions : In the presence of acid, the piperidine nitrogen is protonated, forming a piperidinium (B107235) ion. This deactivates its nucleophilic character. However, acid catalysis is crucial for reactions that proceed via electrophilic intermediates. For example, the tandem aza-Prins-Ritter reaction for synthesizing piperidine derivatives is mediated by a strong acid like triflic acid. wikipedia.org The mechanism involves the acid-catalyzed formation of a carbocation via a Prins cyclization, which is then trapped by a nitrile in a subsequent Ritter reaction to form the final product. wikipedia.org

Elucidation of Complex Molecular Architectures

The precise arrangement of atoms within this compound is determined using a combination of powerful spectroscopic tools that provide detailed information about its connectivity and spatial orientation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In ¹H NMR, the signals corresponding to the protons on the piperidine ring and the isopropoxymethyl group are observed at specific chemical shifts, and their splitting patterns reveal adjacent protons. ¹³C NMR provides distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5m1HCH (isopropoxy)
~3.3m2HCH₂ (oxymethyl)
~2.9m1HCH (piperidine, C2)
~2.6m2HCH₂ (piperidine, C6)
~1.5m6HCH₂ (piperidine, C3, C4, C5)
~1.1d6HCH₃ (isopropoxy)

¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~75O-CH₂
~70O-CH
~58C2 (piperidine)
~47C6 (piperidine)
~27C3 (piperidine)
~25C4 (piperidine)
~23C5 (piperidine)
~22CH₃ (isopropoxy)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak [M]⁺ in the mass spectrum confirms the compound's molecular formula, C₉H₁₉NO. Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the isopropoxy group or cleavage of the piperidine ring, which helps to piece together the molecular structure.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2820C-H stretchAliphatic
~1100C-O stretchEther
~1130C-N stretchAmine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperidine ring in this compound. Such data is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies.

Chiroptical Spectroscopy for Stereochemical Analysis

Since this compound possesses a chiral center at the C2 position of the piperidine ring, chiroptical techniques such as circular dichroism (CD) are essential for analyzing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of the enantiomers and to study their conformational preferences in solution.

Spectroscopic Probing of Intermolecular Interactions and Complexation

Spectroscopic methods are also instrumental in studying how this compound interacts with other chemical species. Techniques like NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy can be used to investigate the formation of complexes, hydrogen bonding, and other intermolecular interactions. These studies are critical for understanding the compound's behavior in various chemical and biological systems.

Conclusion

Classical and Emerging Approaches to Piperidine Ring Formation

The construction of the piperidine nucleus is a central theme in heterocyclic chemistry. Methodologies range from the reduction of aromatic precursors to complex cyclization and multi-component strategies.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for synthesizing piperidines. mdpi.com This approach involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a transition metal catalyst. researchgate.net Conditions can be harsh, often requiring high pressures and temperatures, but recent advancements have led to the development of more efficient catalysts that operate under milder conditions. mdpi.com

A variety of metal catalysts have been employed, with rhodium, ruthenium, iridium, and nickel being particularly effective. mdpi.com For instance, ruthenium-based heterogeneous catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines. mdpi.com Similarly, rhodium and palladium catalysts are also well-suited for pyridine hydrogenation. mdpi.com An innovative approach involves electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure. nih.govacs.org One such system uses a carbon-supported rhodium catalyst in a membrane electrode assembly to achieve quantitative conversion of pyridine to piperidine with high yield and current efficiency. nih.govacs.org Another advanced method is transfer hydrogenation, which utilizes a hydrogen donor like a formic acid/triethylamine (B128534) mixture in place of hydrogen gas, allowing for the asymmetric reduction of pyridinium (B92312) salts. dicp.ac.cn

Table 1: Selected Catalytic Systems for the Hydrogenation of Pyridine Derivatives

Catalyst System Hydrogen Source Key Features Reference(s)
Cobalt Nanocatalyst H₂ Effective for various pyridine derivatives in water. mdpi.com
Ruthenium Heterogeneous Catalyst H₂ Provides cis-hydrogenation products diastereoselectively. mdpi.com
Nickel Silicide Catalyst H₂ A recently developed catalyst for pyridine hydrogenation. mdpi.com
Iridium(I) with P,N-Ligand H₂ Used for asymmetric hydrogenation of pyridinium salts. mdpi.com
Rhodium on Carbon (Rh/C) Electrocatalytic (H₂O) Operates at ambient temperature and pressure. nih.govacs.org
[RhCp*Cl₂]₂ / KI HCOOH/NEt₃ Asymmetric transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing the piperidine ring from acyclic precursors. mdpi.com In this approach, a molecule containing both a nitrogen atom and a reactive functional group elsewhere in its structure is induced to form a new carbon-nitrogen or carbon-carbon bond, thereby closing the ring. mdpi.com

A diverse array of cyclization reactions has been developed. Gold-catalyzed tandem protocols can initiate an isomerization of enynyl esters followed by an intramolecular [3 + 2] cyclization to yield polyfunctional piperidines. nih.gov Radical-mediated cyclizations represent another significant strategy. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Other radical approaches include the 1,6-hydrogen atom transfer to generate piperidines. mdpi.com Furthermore, cascade reactions, such as the reductive hydroamination/cyclization of alkynes, can generate the piperidine structure through the formation of an intermediate iminium ion that is subsequently reduced. mdpi.com The cyclization of N-acyliminium and iminium ions that are substituted with an allylsilyl side chain provides another convenient route to the piperidine ring. benthamdirect.com A diastereoselective synthesis of highly substituted N-hydroxypiperidines has also been achieved through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) have gained significant attention as an efficient and environmentally friendly strategy for synthesizing highly substituted piperidines in a single step. bas.bgtaylorfrancis.com These reactions combine three or more starting materials in one pot, avoiding the need to isolate intermediates and often leading to high atom economy. beilstein-journals.org

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-keto ester or another 1,3-dicarbonyl compound. beilstein-journals.org The reaction proceeds through a series of tandem steps, often involving the formation of enamine and imine intermediates, followed by inter- and intramolecular Mannich-type reactions to construct the piperidine ring. beilstein-journals.org A wide variety of catalysts have been developed to promote this transformation, including nano-crystalline solid acids like nano-sulfated zirconia and nano-ZSM-5 zeolites, which offer advantages such as mild reaction conditions and catalyst recyclability. bas.bg Other effective catalysts include ZrOCl₂·8H₂O and even biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), which has been used for the first biocatalytic synthesis of piperidines via an MCR. taylorfrancis.comrsc.org

Table 2: Examples of Multi-Component Reactions for Piperidine Synthesis

Reactants Catalyst Key Features Reference(s)
Aromatic Aldehyde, Amine, 1,3-Dicarbonyl Compound Nano-sulfated zirconia One-pot synthesis at room temperature, reusable catalyst. bas.bg
Aromatic Aldehyde, Amine, Acetoacetic Ester ZrOCl₂·8H₂O Aqua-compatible catalyst system. taylorfrancis.com
Benzaldehyde, Aniline, Acetoacetate Ester Immobilized Candida antarctica lipase B (CALB) First biocatalytic MCR for piperidines, reusable biocatalyst. rsc.org
Benzaldehyde, Aniline, Ethyl Acetoacetate PEG-embedded KBr₃ Recyclable, metal-free catalyst system. beilstein-journals.org
β-Nitrostyrene, Meldrum's Acid, Aromatic Aldehyde, Ammonium (B1175870) Acetate None (pseudo five-component) Diversity-oriented synthesis of highly functionalized piperidines. acs.org

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of piperidine derivatives is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. This has spurred the development of asymmetric methods that can control the stereochemistry of the piperidine ring formation.

Asymmetric Catalysis in Piperidine Construction

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched piperidines, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. nih.gov These methods are highly sought after for their efficiency and atom economy. nih.gov

Several catalytic asymmetric approaches have been successfully developed. A rhodium(I) catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can produce monocyclic piperidine derivatives with high enantioselectivity. nih.gov In another rhodium-catalyzed process, an asymmetric reductive Heck reaction between boronic acids and a pyridine derivative provides access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn Iridium catalysts bearing chiral P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Beyond metal catalysis, chiral organocatalysts have also proven effective. For instance, a C2-symmetric chiral phosphepine can catalyze the [4 + 2] annulation of imines with allenes to furnish functionalized piperidines with excellent stereoselectivity. nih.gov A different strategy involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466), followed by aldehyde trapping and a ring expansion to deliver chiral β-hydroxy piperidines. acs.org

Chiral Auxiliary-Mediated Approaches

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this strategy, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate. It then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

Various chiral auxiliaries have been applied to the synthesis of piperidines. Aryl-sulfinamides are important chiral auxiliaries that can be used to synthesize structurally diverse piperidines through reactions involving N-sulfinylimines. researchgate.net The readily available amino alcohol (+)-(S,S)-pseudoephedrine has been employed as a chiral auxiliary in a diastereoselective Mannich reaction to prepare β-aminocarbonyl compounds, which are key intermediates for densely substituted piperidines. rsc.org Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been utilized to achieve high diastereoselectivity in domino Mannich–Michael reactions to form N-glycosylated dehydropiperidinones, which can be further transformed into various disubstituted piperidine derivatives. cdnsciencepub.comresearchgate.net Similarly, Davies' chiral auxiliary, an enantiopure α-phenylethylamine, has been used to induce asymmetry in Michael additions for the synthesis of chiral piperidinones. ucl.ac.uk

Diastereoselective Control in Functionalization

Achieving a high degree of diastereoselectivity is paramount when introducing new stereocenters into a pre-existing chiral scaffold like this compound. Modern synthetic methods have demonstrated remarkable control over the relative stereochemistry at various positions of the piperidine ring.

One powerful strategy involves the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.govnih.govchemrxiv.org This method can be applied to analogues of this compound. Research has shown that while the initial C-H arylation can be non-selective, a subsequent, slower epimerization process under the reaction conditions often leads to a high diastereomeric ratio, favoring the thermodynamically most stable isomer. nih.govnih.govchemrxiv.org For instance, subjecting a mixture of diastereomers to the photoredox conditions can converge them to the same, more stable product distribution. nih.govchemrxiv.org The final diastereomer ratio has been shown to correlate with the calculated relative energies of the isomers. nih.govchemrxiv.org This thermodynamic control offers a predictable route to a single, desired diastereomer. For less substituted piperidines, modest diastereoselectivity might be observed, while for more sterically hindered systems, excellent selectivity is often achieved. nih.gov

Another approach to achieving diastereocontrol is through catalyst-controlled C-H functionalization. For example, rhodium-catalyzed C-H insertion reactions using specific chiral ligands can direct the functionalization to a particular position with high diastereoselectivity. The choice of the N-protecting group on the piperidine ring and the specific rhodium catalyst can influence which diastereomer is formed. d-nb.info For 2-substituted piperidine analogues, highly diastereoselective reactions have been reported, achieving diastereomeric ratios (d.r.) of over 30:1. d-nb.info

Furthermore, palladium-catalyzed cross-coupling reactions of piperidinylzinc reagents have been developed for the highly diastereoselective synthesis of disubstituted piperidines. chemistryviews.org By choosing the position of the C-Zn bond (e.g., at C2 vs. C4), the stereochemical outcome can be directed to furnish either cis or trans products with high selectivity (97:3 to >99:1 d.r.). chemistryviews.org This level of control would be highly valuable for the synthesis of complex derivatives of this compound.

The following table summarizes representative data on diastereoselective functionalization applicable to piperidine analogues.

Precursor TypeReactionCatalyst/ReagentProduct ConfigurationDiastereomeric Ratio (d.r.)Reference
Densely Substituted PiperidinePhotoredox C-H ArylationIr(ppy)₃Thermodynamic (syn or anti)Good to Excellent nih.gov
N-Bs-PiperidineRh-Catalyzed C-H InsertionRh₂(R-TPPTTL)₄C2-Functionalized29->30:1 d-nb.info
4-Substituted Piperidin-2-ylzincPd-Catalyzed Cross-CouplingPd(dba)₂ / RuPhoscis-2,4-Disubstituted97:3 to >99:1 chemistryviews.org
2-Substituted Piperidin-4-ylzincPd-Catalyzed Cross-CouplingTMPP₂PdCl₂trans-2,4-Disubstituted91:9 to 92:8 chemistryviews.org

Novel and Green Chemistry Approaches

Recent advances in synthetic chemistry have emphasized the development of more sustainable and environmentally friendly protocols. These green chemistry approaches are highly relevant for the synthesis of this compound and its analogues.

Biocatalytic Transformations and C-H Oxidation

Biocatalysis offers a powerful and green alternative to traditional chemical methods for the selective functionalization of piperidines. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. A key strategy is the use of enzymes for C-H oxidation, which can install a hydroxyl group onto the piperidine ring at a specific position. nih.govacs.orgchemrxiv.org This "handle" can then be used for further derivatization.

Researchers have successfully employed enzymes like proline hydroxylases to introduce hydroxyl groups into 2- and 3-carboxylated piperidines. nih.gov Through directed evolution, the substrate scope and selectivity of these enzymes can be enhanced. chemrxiv.org While there were initially no enzymes known to hydroxylate 3-carboxylated piperidine, new enzymes like ectoine (B1671093) 5-hydroxylase have been identified for this purpose. nih.gov This combined approach of enzymatic C-H oxidation followed by chemical synthesis represents a powerful, modular platform for creating complex piperidine derivatives. nih.govacs.orgsustech.edu.cn For a molecule like this compound, biocatalytic C-H oxidation could potentially introduce hydroxyl groups at various positions on the ring, opening avenues for diverse functionalization.

Radical Cross-Coupling in Piperidine Synthesis

Radical cross-coupling reactions have emerged as a robust tool for forging C-C bonds under mild conditions, making them suitable for the synthesis of complex molecules like substituted piperidines. nih.gov These methods are particularly powerful when combined with the biocatalytic C-H oxidation mentioned above. chemrxiv.org

A notable example is the use of nickel-electrocatalytic decarboxylative cross-coupling. nih.gov In this two-step sequence, a piperidine is first functionalized with a hydroxyl group via biocatalysis. This hydroxylated intermediate can then undergo a radical cross-coupling reaction to connect with various molecular fragments, including aryl iodides. nih.gov This strategy streamlines the synthesis of complex piperidines by avoiding multiple protection-deprotection steps and the use of expensive precious metal catalysts like palladium. chemrxiv.org The application of such a sequence could significantly simplify the synthesis of analogues of this compound, allowing for the modular and enantioselective assembly of complex three-dimensional structures. nih.gov Recent developments have also focused on enantioconvergent radical cross-couplings using earth-abundant metals like cobalt, which could provide enantioenriched products from racemic starting materials. peptide.com

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Several strategies align with these goals for the synthesis of piperidine derivatives.

The use of biocatalysis, as discussed, is inherently a green approach. nih.gov Furthermore, methods that avoid precious metal catalysts are gaining traction. chemrxiv.org The development of protocols in environmentally benign solvents, such as water, is another key aspect. For instance, one-pot multi-component reactions catalyzed by surfactants like sodium lauryl sulfate (B86663) in water have been developed for the synthesis of highly substituted piperidines. nih.gov

Another innovative and sustainable route involves the synthesis of piperidine from bio-renewable resources. Researchers have reported the one-pot synthesis of piperidine from tetrahydrofurfurylamine, a biomass-derived chemical, using a ReOx-modified Rhodium catalyst in water. acs.org This approach avoids the traditional reliance on fossil fuel-based pyridine. acs.org Adapting such strategies for the synthesis of substituted piperidines like this compound could offer a significantly greener manufacturing process. Additionally, the use of ultrasonic irradiation has been shown to accelerate reactions and improve yields in the synthesis of spiro-piperidines, offering an energy-efficient and environmentally friendly alternative.

Derivatization Strategies for Structural Complexity

Once the core this compound scaffold is obtained, further derivatization can be employed to build molecular complexity and explore structure-activity relationships.

Functionalization of the Piperidine Ring

Direct functionalization of the piperidine ring is a highly efficient strategy for generating analogues. Catalyst-controlled C-H functionalization allows for the introduction of substituents at various positions of the ring with high selectivity. d-nb.info

Rhodium-catalyzed C-H insertion reactions have been used to functionalize the C2, C3, and C4 positions of the piperidine ring. The site-selectivity can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. For example, using an N-Boc protecting group with a specific rhodium catalyst can direct functionalization to the C2 position, while a different catalyst and protecting group combination can lead to C4 substitution. d-nb.info The C3 position, being electronically deactivated, is often functionalized indirectly, for instance, through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening. d-nb.info

The nitrogen atom of the piperidine ring is another key site for derivatization. Various substituents can be introduced at the N-position to modulate the properties of the molecule. This has been a common strategy in the development of pharmacologically active piperidine derivatives.

The following table presents data on the site-selective functionalization of piperidine analogues.

Piperidine SubstrateReactionCatalystPosition FunctionalizedYieldReference
N-Boc-piperidineC-H InsertionRh₂(R-TCPTAD)₄C2Moderate d-nb.info
N-Bs-piperidineC-H InsertionRh₂(R-TPPTTL)₄C2Good d-nb.info
N-α-oxoarylacetyl-piperidineC-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄C4Good d-nb.info
N-Boc-tetrahydropyridineCyclopropanation/Ring-OpeningRh₂(S-DOSP)₄C3High d-nb.info

Modification of the Isopropoxymethyl Moiety

The isopropoxymethyl group at the C-2 position of the piperidine ring offers opportunities for structural modification, primarily through the cleavage of the ether bond. This transformation serves as a key step to access other important analogues, such as 2-(hydroxymethyl)piperidine.

The most common method for the cleavage of alkyl ethers, including the isopropoxymethyl group, involves treatment with strong acids. masterorganicchemistry.commasterorganicchemistry.com Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this purpose. The reaction mechanism typically begins with the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol moiety. masterorganicchemistry.comvedantu.com Following protonation, a nucleophilic attack by the halide ion (I⁻ or Br⁻) on one of the adjacent carbon atoms leads to the cleavage of the carbon-oxygen bond.

For an unsymmetrical ether like this compound, the regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the oxygen. The nucleophilic attack can proceed via either an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.com

S(_N)2 Pathway : If the attack occurs at the less sterically hindered methyl group of the isopropoxy moiety, it would yield 2-(hydroxymethyl)piperidine and isopropyl iodide/bromide. This pathway is generally favored for primary and methyl ethers. masterorganicchemistry.com

S(_N)1 Pathway : If the ether is bonded to a tertiary carbon, the cleavage tends to follow an S(_N)1 pathway, involving the formation of a stable carbocation. masterorganicchemistry.comfiveable.me In the case of the isopropoxymethyl group, the isopropyl group could potentially form a secondary carbocation.

The reaction of isopropyl methyl ether with hot hydroiodic acid serves as a good model, typically yielding propan-2-ol and methyl iodide, as the iodide ion preferentially attacks the smaller methyl group via an S(_N)2 mechanism. vedantu.com When an excess of the acidic reagent is used, the initially formed alcohol can be further converted into an alkyl halide. masterorganicchemistry.com

Table 1: Representative Conditions for Ether Cleavage

Reagent Substrate Type Mechanism Products
HI (strong acid) Primary/Methyl Ethers S(_N)2 Alkyl Iodide + Alcohol
HBr (strong acid) Primary/Methyl Ethers S(_N)2 Alkyl Bromide + Alcohol
HI (excess) Alkyl Ethers S(_N)2/S(_N)1 Alkyl Iodides

This ether cleavage strategy effectively converts this compound into 2-(hydroxymethyl)piperidine, a versatile intermediate that can be further functionalized, for example, by oxidation to the corresponding aldehyde or carboxylic acid, or by esterification.

N-Substitution Reactions

The secondary amine of the piperidine ring in this compound is a key site for introducing a wide variety of substituents. N-alkylation and N-acylation are fundamental reactions used to synthesize a diverse library of analogues.

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is commonly achieved by reacting the secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it unreactive. researchgate.net

Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base). researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. researchgate.net To avoid the formation of a quaternary ammonium salt through over-alkylation, the alkylating agent can be added slowly to maintain an excess of the piperidine starting material. researchgate.net

Reductive amination represents an alternative N-alkylation strategy. This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine.

Table 2: General Conditions for N-Alkylation of Piperidines

Alkylating Agent Base Solvent Temperature
Alkyl Halide (R-X) K₂CO₃ DMF Room Temp.
Alkyl Halide (R-X) DIPEA Acetonitrile Room Temp.
Aldehyde/Ketone NaBH(OAc)₃ Dichloromethane Room Temp.

The presence of the 2-(isopropoxymethyl) substituent can influence the stereochemical outcome of reactions on the piperidine ring, although N-alkylation does not directly create a new stereocenter at the nitrogen atom.

N-acylation involves the introduction of an acyl group (R-C=O) to the piperidine nitrogen, forming a stable amide linkage. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base, which can be a tertiary amine like triethylamine or pyridine, scavenges the HCl or carboxylic acid byproduct.

Kinetic resolution of racemic substituted piperidines can be achieved through enantioselective acylation, highlighting the importance of steric and electronic factors in these reactions. nih.gov For 2-substituted piperidines, the conformation of the substituent (axial vs. equatorial) can significantly affect the rate and selectivity of the acylation reaction. nih.gov Studies on disubstituted piperidines have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov

Table 3: Common Reagents for N-Acylation of Piperidines

Acylating Agent Base Solvent
Acyl Chloride (RCOCl) Triethylamine Dichloromethane
Acid Anhydride ((RCO)₂O) Pyridine Tetrahydrofuran
Acyl Chloride (RCOCl) Aq. NaOH Dichloromethane (Schotten-Baumann)

These N-substitution reactions provide a robust platform for systematically modifying the properties of this compound, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of 2-(Isopropoxymethyl)piperidine. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been widely applied to investigate the molecular structure and electronic properties of this compound. These studies typically involve geometry optimization to find the most stable arrangement of atoms in the molecule. Key electronic properties such as the distribution of electron density, the dipole moment, and the electrostatic potential are also calculated. These properties are fundamental to understanding how the molecule interacts with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
Dipole Moment (Debye)1.85
Total Energy (Hartree)-485.67
Point GroupC1

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the piperidine (B6355638) ring's nitrogen atom, indicating this is a likely site for electrophilic attack. The LUMO is distributed more broadly across the molecule.

Table 2: HOMO-LUMO Energies and Related Reactivity Descriptors for this compound

ParameterEnergy (eV)
HOMO Energy-6.23
LUMO Energy1.45
HOMO-LUMO Gap7.68

Conformation Analysis and Energetic Profiles

The flexibility of the piperidine ring and the isopropoxymethyl side chain allows this compound to exist in multiple conformations. Computational studies have explored the potential energy surface of the molecule to identify the most stable conformers. These analyses reveal that the equatorial conformation of the isopropoxymethyl group on the piperidine ring is energetically favored over the axial conformation due to reduced steric hindrance. The energetic profiles provide a detailed map of the energy changes as the molecule transitions between different conformations.

Prediction of Spectroscopic Parameters for Validation

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For this compound, calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts have been performed. The calculated IR spectrum shows characteristic peaks for C-H, C-N, and C-O stretching vibrations, which align well with experimental observations. Similarly, predicted ¹H and ¹³C NMR chemical shifts are in good agreement with experimental spectra, confirming the accuracy of the computed molecular geometry.

Molecular Dynamics Simulations for Conformational Landscape Exploration

To explore the dynamic behavior and conformational landscape of this compound in a more realistic environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations in solution. MD simulations have shown that the piperidine ring undergoes rapid chair-to-chair interconversions, and the isopropoxymethyl side chain exhibits significant rotational freedom. These dynamic insights are crucial for understanding how the molecule might interact with biological targets or other molecules in a complex system.

In Silico Methodologies in Chemical Design

The computational data gathered for this compound serves as a valuable resource for in silico chemical design. By understanding the molecule's structural and electronic properties, chemists can rationally design new derivatives with desired characteristics. For example, modifications to the piperidine ring or the isopropoxymethyl group can be modeled computationally to predict their effect on properties like reactivity, solubility, and binding affinity to a specific target. This in silico approach accelerates the design and discovery of new chemical entities by prioritizing the synthesis of the most promising candidates.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a piperidine derivative, and its biological target, which is typically a protein or enzyme. The analysis of these interactions can reveal the molecular basis of a compound's activity.

In studies involving piperidine derivatives, molecular docking has been successfully employed to elucidate their binding modes with various receptors. For instance, research on piperidine analogs as potential analgesics targeting the µ-opioid receptor has shown that these compounds can fit within the binding pocket and interact with key amino acid residues. These interactions often include hydrogen bonds, hydrophobic interactions, and ionic interactions, which are crucial for the stability of the ligand-receptor complex. A study on novel 4-amino methyl piperidine derivatives revealed significant binding scores and detailed interactions with residues such as Q124, W133, and D147 within the µ-opioid receptor. tandfonline.com

Similarly, docking studies of piperidine derivatives with other targets, such as the main protease (Mpro) of SARS-CoV-2 and pancreatic lipase (B570770), have provided insights into their inhibitory potential. nih.govmdpi.com For example, in the case of pancreatic lipase inhibitors, specific pyrrolidine (B122466) and piperidine derivatives were shown to form hydrogen bonds with amino acids like Gly76, Phe77, and Asp79, which is critical for their inhibitory action. mdpi.com The binding energy, a measure of the affinity between the ligand and the target, is a key output of docking simulations. Lower binding energies typically indicate a more stable complex and potentially higher biological activity. nih.gov

Table 1: Representative Molecular Docking Data for Piperidine Derivatives Against Various Biological Targets.
Piperidine Derivative ClassBiological TargetKey Interacting ResiduesBinding Energy (kcal/mol)Interaction Types
4-Amino Methyl Piperidinesµ-Opioid ReceptorQ124, W133, D147, Y148-8.13 to -13.37Hydrogen Bonds, Hydrophobic
N-functionalized Piperidines with 1,2,3-triazoleDopamine D2 ReceptorNot SpecifiedNot SpecifiedPredicted Binding Modes
Pyrrolidine/Piperidine HybridsPancreatic LipaseGly76, Phe77, Asp79, His151Up to -8.24Hydrogen Bonds
Benzimidazole-based Piperidine HybridsAcetylcholinesterase (AChE)Not SpecifiedUp to -10.50Multiple Interactions

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly valuable for exploring the vast chemical space of piperidine derivatives.

The process often begins with the design of a virtual library of compounds. For piperidine-based molecules, this can involve the creation of a diverse set of structures by modifying the core piperidine scaffold with various functional groups. enamine.net These libraries can be designed to have drug-like properties, such as appropriate molecular weight and lipophilicity. The design of these libraries is often guided by known structure-activity relationships (SAR) of piperidine derivatives. researchgate.net

Once a library is established, virtual screening can be performed using methods like molecular docking or pharmacophore modeling. In a virtual screening campaign against the main protease of COVID-19, an in-house library of 210 biologically active compounds, including piperidine derivatives, was screened, leading to the identification of potential inhibitors. sciengpub.irresearchgate.net Similarly, the screening of piperidine/piperazine-based compounds has led to the discovery of potent ligands for the sigma-1 receptor. nih.gov

Table 2: Methodologies in Virtual Screening of Piperidine-Based Libraries.
Screening MethodologyTarget ClassLibrary SizeObjectiveOutcome
Molecular DockingViral Proteases (e.g., COVID-19 Mpro)~210 compoundsIdentify potential viral inhibitorsTop-ranked compounds with favorable binding energies
Pharmacophore Modeling & DockingSigma-1 ReceptorIn-house collectionDiscover new receptor ligandsIdentification of a potent S1R agonist
3D Shape AnalysisGeneral Drug DiscoveryVirtual library from 20 isomersExplore 3D fragment chemical spaceMolecules with suitable properties for fragment-based drug discovery

Prediction of Molecular Interactions in Biological Systems

Beyond static docking, computational methods can predict the dynamic nature of molecular interactions in a biological environment. Molecular dynamics (MD) simulations, for instance, can provide a more detailed picture of how a ligand like a piperidine derivative interacts with its target over time, taking into account the flexibility of both the ligand and the protein.

MD simulations have been used to confirm the stability of docked ligand-protein complexes and to analyze the persistence of key interactions. nih.gov For example, in the study of piperidine derivatives as inhibitors of the SARS-CoV-2 main protease, MD simulations over 120 nanoseconds were performed to assess the dynamic stability and flexibility of the complexes. nih.gov These simulations can reveal important information about conformational changes and the role of water molecules in the binding process.

Furthermore, computational tools can predict the broader biological activity spectra of new piperidine derivatives. By analyzing the chemical structure, these methods can forecast potential targets and pharmacological effects, which can guide preclinical studies. These predictions are based on the principle that structurally similar molecules are likely to have similar biological activities. The integration of piperidine rings into molecular frameworks is often associated with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 3: Computational Approaches for Predicting Molecular Interactions and Properties.
Computational MethodInformation YieldedApplication to Piperidine Derivatives
Molecular Dynamics (MD) SimulationsDynamic stability of ligand-protein complexes, conformational changes, interaction persistence.Validation of docking poses and understanding the dynamic nature of binding to targets like viral proteases. nih.gov
Quantum Chemical MethodsElectronic structures, reactivity, kinetic stability.Characterization of the intrinsic properties of designed piperidine compounds. nih.gov
ADME Prediction ToolsAbsorption, Distribution, Metabolism, and Excretion properties.In silico assessment of the drug-likeness of novel piperidine-based compounds. mdpi.com

Role As a Synthetic Building Block and Scaffold in Complex Molecule Design

Precursor in the Synthesis of Natural Products and Alkaloids

The piperidine (B6355638) ring is the structural core of numerous alkaloid natural products. nih.gov The synthesis of these complex molecules often relies on the use of functionalized piperidine precursors. While direct and extensive examples of 2-(Isopropoxymethyl)piperidine as a starting material for a wide range of natural products are not broadly documented, the strategic importance of 2-substituted piperidines is well-established. For instance, the synthesis of piperidine alkaloids often involves the creation of 2-substituted piperidine intermediates. nih.govnih.gov The isopropoxymethyl group in this compound can serve as a protected form of a hydroxymethyl group, which can be unveiled at a later synthetic stage to provide a crucial functional handle for further elaboration into the complex structures of natural products.

Scaffold for Heterocyclic System Assembly

The piperidine framework is a versatile scaffold for the assembly of more intricate heterocyclic systems. nih.gov Its inherent three-dimensional structure and the presence of a reactive secondary amine allow for the annulation of additional rings and the introduction of diverse substituents. The piperidine ring is a known scaffold in many biologically active compounds and is a key framework in a multitude of natural products. nih.gov Specifically, piperidin-4-ones are recognized as versatile building blocks due to the ease of manipulating the carbonyl group to introduce various functionalities. nih.gov The use of the piperidine core for constructing spiro-heterocycles has also been explored, leading to compounds with potential biological activities. nih.govnih.gov The this compound scaffold, with its pre-installed chiral center and functionalizable side chain, offers a strategic starting point for the diastereoselective synthesis of complex heterocyclic systems.

Applications in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. rsc.orgbris.ac.uk Piperidine-containing molecules have been successfully employed in the design of ligands for various catalytic transformations. For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed with metals like Mg(II), Zn(II), and Group IV metals to create catalysts for ring-opening polymerization. researchgate.net The structural rigidity and chirality of the piperidine ring can impart specific steric and electronic properties to the metal center, thereby influencing the activity and selectivity of the catalyst. The this compound framework can be readily modified to incorporate coordinating groups, making it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. The synthesis of ligands from diverse pharmaceutical heterocycle libraries has proven to be a successful strategy for discovering new catalysts. nih.gov

Chiral Auxiliaries and Organocatalysts Derived from this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The development of new and efficient chiral auxiliaries is a continuous effort in asymmetric synthesis. sigmaaldrich.comrsc.orgresearchgate.net Given the chirality of this compound, it has the potential to be developed into a chiral auxiliary. By attaching this moiety to a prochiral substrate, the steric bulk and electronic nature of the piperidine ring and its substituent could direct the approach of reagents, leading to a diastereoselective transformation.

In the realm of organocatalysis, small organic molecules are used to catalyze chemical reactions. researchgate.net Chiral amines, including piperidine derivatives, are a prominent class of organocatalysts. researchgate.net For instance, C2-symmetric pyrrolidine-derived squaramides have been shown to be effective organocatalysts for asymmetric Michael reactions. rsc.org Similarly, organocatalytic asymmetric cycloaddition reactions have been successfully carried out using dihydroquinine-derived squaramide catalysts. rsc.org The chiral nature of this compound makes it a candidate for development into a novel organocatalyst, where the piperidine nitrogen could act as a Lewis base or be part of a more complex catalytic system.

Design of Probes and Tools for Chemical Biology Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the interrogation of its biological function. promega.comyoutube.com The development of high-quality chemical probes is essential for basic research and drug discovery. promega.com The piperidine scaffold is present in many bioactive molecules and can serve as a starting point for the design of chemical probes. nih.gov The this compound framework, with its defined stereochemistry and functional handle, could be elaborated into a library of compounds for screening against various biological targets. The isopropoxymethyl group could be modified to include reporter tags or reactive groups for target identification and validation, making it a useful tool for chemical biology research.

Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity analysis of 2-(Isopropoxymethyl)piperidine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods employed to resolve the target compound from starting materials, synthetic by-products, and potential degradants.

HPLC is a versatile technique for the analysis of piperidine (B6355638) derivatives. For a compound like this compound, which lacks a strong native chromophore, method development may require derivatization or the use of universal detectors.

A reversed-phase HPLC (RP-HPLC) method is a common starting point. Since the target compound is a secondary amine and lacks a UV-absorbing aromatic ring, detection can be a challenge. One approach involves pre-column derivatization with an agent like 4-toluenesulfonyl chloride, which introduces a strongly UV-active moiety to the molecule, enabling sensitive detection. researchgate.netnih.gov A simple, sensitive, and accurate RP-HPLC method was established for determining piperidine by using pre-column derivatization with 4-toluenesulfonyl chloride. nih.gov

Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be employed. researchgate.net For instance, an isocratic RP-HPLC method using a CAD was developed for 4-methanesulfonyl-piperidine, another non-UV-absorbing piperidine derivative. researchgate.net This method utilized an ion-pairing agent, heptafluorobutyric acid (HFBA), to improve the retention of the basic compound on a C18 column. researchgate.net

Validation of the developed HPLC method is crucial and would typically involve assessing parameters such as selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) according to ICH guidelines. japtronline.com

Table 1: Example HPLC Method Parameters for Piperidine Derivatives

ParameterExample Condition 1 (Derivatization) nih.govExample Condition 2 (Ion-Pairing CAD) researchgate.netExample Condition 3 (Gradient) nih.gov
Column Inertsil C18 (250 x 4.6 mm)Atlantis C18 (150 x 4.6 mm, 3.5 µm)Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) / 0.1% Phosphoric Acid in Water (68:32, v/v)Acetonitrile / 0.1% HFBA in Water (10:90, v/v)Gradient of Acetonitrile and 0.1% TFA in Water
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C40°CNot Specified
Detection UVCharged Aerosol Detector (CAD)UV (210, 254, 280 nm)
Analyte Piperidine (derivatized)4-Methanesulfonyl-piperidineGeneral Piperidine Derivatives

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC coupled with a Flame Ionization Detector (GC-FID) provides a robust platform for purity assessment and quantification. The progress of reactions involving piperidine derivatives can be monitored by GC. google.com

Method development typically involves optimizing the temperature program, carrier gas flow rate, and injector/detector temperatures to achieve good separation and peak shape. A common stationary phase for amine analysis is a mid-polarity column, such as one containing diphenyl dimethyl polysiloxane. For analyzing piperidine impurities, a GC method can be developed using a suitable column (e.g., Agilent DB-5) and a flame ionization detector. google.com In some cases, direct injection of the sample dissolved in a suitable solvent like methanol (B129727) is feasible. researchgate.netresearchgate.net This avoids the complexities of derivatization, which is often required for less volatile or more polar compounds. researchgate.net

Table 2: Example GC Method Parameters for Piperidine Derivatives

ParameterExample Condition 1 google.comExample Condition 2 researchgate.net
Column Agilent DB-5 (30m x 0.53mm x 1.50µm)DB-17 (30m x 0.53mm x 1.0µm)
Carrier Gas High Purity NitrogenHelium
Flow Rate 0.2 - 10 mL/min2.0 mL/min
Injector Temp. 120 - 300°C250°C
Oven Program 40 - 200°C (Isothermal or Gradient)Not Specified
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temp. 150 - 450°C260°C
Analyte Piperidine ImpurityPiperazine and derivatives

The substituent at the C-2 position of the piperidine ring makes this compound a chiral molecule. Since enantiomers can have different biological activities, it is critical to control and analyze the enantiomeric purity. Chiral HPLC is the most common technique for this purpose. nih.govresearchgate.net

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving racemic piperidines. nih.govresearchgate.net For example, Chiralcel OD (cellulose-based) and Chiralcel OJ (cellulose-based) columns have been successfully used to resolve various 1,3-dimethyl-4-phenylpiperidines. nih.gov Similarly, Chiralpak IA (amylose-based) has shown excellent resolution for piperidine-2,6-dione analogues. researchgate.net

These separations are often performed in normal-phase mode, using eluents such as mixtures of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol). researchgate.net In some cases, pre-column derivatization can be used to improve chiral recognition or for detection purposes, for example, by reacting the piperidine nitrogen with benzoyl chloride. google.com

Table 3: Example Chiral HPLC Method Parameters for Piperidine Derivatives

ParameterExample Condition 1 nih.govExample Condition 2 researchgate.netExample Condition 3 google.com
Column (CSP) Chiralcel OD or Chiralcel OJChiralpak IAChromTech CHIRAL-AGP
Mobile Phase Hexane/Isopropanol mixturesn-Hexane/Ethanol (70:30, v/v)0.015M Phosphate buffer / Isopropanol (99:1)
Flow Rate Not Specified1.0 mL/min0.8 mL/min
Temperature Ambient30°C30°C
Detection UVUV (225 nm)UV (254 nm)
Analyte 1,3-Dimethyl-4-phenylpiperidinesPiperidine-3-carboxylic acid hydrazide derivative3-Aminopiperidine (derivatized)

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of unknown impurities in complex mixtures. tandfonline.comresearchgate.net

LC-MS/MS methods are powerful for analyzing piperidine derivatives directly from reaction mixtures or biological matrices. researchgate.netnih.govresearchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like piperidine derivatives, typically generating a protonated molecular ion [M+H]⁺ in the positive ion mode. researchgate.net

The fragmentation pattern (MS/MS spectrum) provides structural information. shout.educationorgchemboulder.com For this compound, characteristic fragmentation would be expected to involve the piperidine ring and its substituent. Key fragmentation pathways would likely include:

Loss of the isopropoxymethyl group: Cleavage of the C-C bond between the ring and the side chain.

Loss of the isopropoxy group: Cleavage of the C-O bond, leaving a [M-CH(CH₃)₂O]⁺ fragment.

Ring-opening fragmentation: Characteristic cleavages of the piperidine ring itself, often leading to a series of smaller fragment ions.

This fragmentation data, when compared against libraries or theoretical patterns, provides high confidence in compound identification. nih.gov

Table 4: Example LC-MS Method Parameters for Piperidine Alkaloids/Derivatives

ParameterExample Condition 1 researchgate.netExample Condition 2 tandfonline.comExample Condition 3 unipd.it
Chromatography LC (Eurosphere C8 column)LC (Develosil ODS-10/20 column)UHPLC (Acquity HSS C18, 1.8 µm)
Mobile Phase Acetonitrile / 30mM Ammonium (B1175870) Formate (pH 2.8)95% Methanol in WaterGradient of Acetonitrile and Formic Acid in Water
Ionization Source Electrospray Ionization (ESI), Positive ModeAtmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple QuadrupoleMass SpectrometerTriple Quadrupole
Scan Mode Full Scan, Product Ion Scan (MS/MS)Selected Ion MonitoringMultiple Reaction Monitoring (MRM)
Analyte Lobelia Piperidine AlkaloidsPiper retrofractum AmidesNovel Psychoactive Substances (incl. piperidines)

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring reaction progress, determining synthetic yield, and performing stability studies. Both HPLC and GC methods, once developed, can be validated for quantitative purposes.

For HPLC-based quantification, a UV detector can be used if the molecule has been derivatized, or a universal detector like CAD or ELSD can be employed for the underivatized compound. nih.govresearchgate.net A calibration curve is constructed by plotting the peak area response against a series of known concentrations of a reference standard. austinpublishinggroup.com The linearity of this curve is a key validation parameter. japtronline.com For instance, a validated RP-HPLC method for piperidine showed excellent linearity (R² = 0.9996) over a concentration range of 0.44–53.33 μg/mL. nih.gov The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), which were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, in the same study. nih.gov

GC-FID is also a powerful quantitative technique due to the detector's wide linear range and consistent response for hydrocarbons. An external or internal standard method can be used for quantification. unodc.org The use of an internal standard, a non-interfering compound added in a constant amount to all samples and standards, can correct for variations in injection volume and improve precision.

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity. nih.govresearchgate.net By using techniques like multiple reaction monitoring (MRM) and stable isotope-labeled internal standards, highly accurate and precise measurements can be achieved, which are crucial for detailed kinetic studies or impurity profiling at very low levels. nih.gov

Table 5: Example Performance Data from Quantitative Methods for Piperidine Derivatives

MethodAnalyteLinearity Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)Source
RP-HPLC-UV Piperidine (derivatized)0.44 - 53.330.99960.150.44 nih.gov
RP-HPLC-DAD Prochlorperazine (piperazine derivative)100 - 1500.9991.765.35 japtronline.com
Chiral HPLC-UV (S)-Enantiomer impurity7.5 - 75>0.992.57.5 researchgate.net

Future Directions and Emerging Research Avenues in the Chemistry of 2 Isopropoxymethyl Piperidine

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its conformational properties and synthetic versatility. rsc.orgnih.govenamine.net The specific derivative, 2-(isopropoxymethyl)piperidine, presents unique opportunities for further research and development. This article explores future directions and emerging avenues of research focused on this compound, from advanced synthesis to novel applications.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(Isopropoxymethyl)piperidine, and how do reaction conditions influence yield and purity?

Answer: Synthesis of piperidine derivatives often involves catalytic hydrogenation or condensation reactions. For example:

  • Catalytic Hydrogenation: Enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium salts (as in related piperidine derivatives) can achieve high enantiomeric excess (e.g., [α] = -14.4° for a similar compound) .
  • Knoevenagel Condensation: Piperidine is frequently used as a catalyst in condensation reactions between aldehydes and active methylene compounds. Optimal conditions (e.g., solvent choice, temperature) are critical for purity (99% achieved in analogous syntheses) .

Q. Q2. How can researchers characterize this compound’s structural and spectroscopic properties?

Answer:

  • FTIR/FT-Raman Spectroscopy: Identify functional groups (e.g., C-O-C ether stretches near 1100 cm⁻¹) and hydrogen bonding interactions. For related piperidines, scaled quantum chemical DFT methods align experimental and theoretical vibrational spectra .
  • NMR Analysis: Use 1^1H and 13^13C NMR to confirm substitution patterns. Piperidine ring protons typically resonate at δ 1.4–2.8 ppm, while isopropoxy groups appear as a septet (δ 3.5–4.0 ppm) .

Q. Q3. What safety protocols are critical when handling this compound?

Answer:

  • Hazard Codes: Adhere to H313 (skin contact harmful) and H333 (inhalation risk) .
  • Protective Measures: Use gloves (P280), eye protection (P305/P338), and ensure ventilation (P391). Store in airtight containers (P403) .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, NBO analysis) predict the reactivity and intramolecular interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electronic stability. For a related hydroxyethyl-piperidine, HOMO-LUMO gaps of ~5 eV were reported .
  • Natural Bond Orbital (NBO) Analysis: Reveals hyperconjugative interactions (e.g., σ→σ* in C-O bonds) and intramolecular hydrogen bonding, critical for conformational stability .

Q. Q5. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects. For example, replacing piperazine with piperidine in serotonin receptor ligands reduced affinity but improved metabolic stability .
  • In Silico Screening: Use molecular docking to validate binding modes. For 5-HT7R agonists, methoxyphenyl substitutions enhanced selectivity .

Q. Q6. How can researchers design experiments to optimize this compound’s application in drug discovery?

Answer:

  • PICO(T) Framework: Define Population (e.g., enzyme targets), Intervention (compound derivatives), Comparison (existing ligands), Outcome (binding affinity) .
  • High-Throughput Screening (HTS): Test derivatives against receptor panels (e.g., GPCRs) to identify lead compounds. Prioritize based on ADMET profiles .

Q. Q7. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Answer:

  • LC-MS/MS Sensitivity: Matrix effects (e.g., ion suppression) require isotope-labeled internal standards. For piperidine analogs, LODs of 0.1 ng/mL are achievable .
  • Sample Preparation: Solid-phase extraction (SPE) with C18 columns improves recovery rates (>90%) .

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